Benazolin
Overview
Description
Benazolin is a selective, systemic, post-emergence herbicide primarily used for controlling annual broad-leaved weeds in crops such as wheat, soybeans, and oilseed rape . It belongs to the class of benzothiazoles and is known for its moderate aqueous solubility and semi-volatility . This compound is not persistent in soil but may persist in water, and it has low mammalian toxicity .
Mechanism of Action
Target of Action
Benazolin, a member of the class of benzothiazoles, is a post-emergence herbicide . It acts as a synthetic auxin , a class of plant hormones that play a crucial role in coordinating growth and behavioral processes in the plant’s life cycle.
Mode of Action
This compound’s mode of action is primarily through the inhibition of auxin transport . Auxins are plant hormones that regulate cell division, elongation, and differentiation. By inhibiting auxin transport, this compound disrupts these processes, leading to the death of the plant.
Biochemical Pathways
The first step involved in the degradation of this compound-ethyl, a derivative of this compound, is the cleavage of the ester bond to form this compound . This compound is subsequently subjected to demethylation for decomposition into 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol . The last step is to form 2-chloro-6-(methyleneamino)benzenethiol .
Pharmacokinetics
This compound has a moderate aqueous solubility and is semi-volatile . It has a high potential to leach to groundwater .
Result of Action
The result of this compound’s action is the death of the plant. By inhibiting auxin transport, this compound disrupts cell division, elongation, and differentiation, which are vital processes for plant growth and survival .
Action Environment
The different environmental effects of the use of this compound are directly related to some factors, such as water properties and soil temperature . It is principally scattered by adsorption and biodegradation . Its efficacy and stability can be influenced by these environmental factors. For instance, its biodegradation rate can vary depending on the pH of the environment .
Biochemical Analysis
Biochemical Properties
Benazolin interacts with various enzymes and proteins in biochemical reactions. A strain named Methyloversatilis sp. cd-1, isolated from this compound-ethyl wastewater treatment pool, utilizes this compound-ethyl as the sole carbon source and degrades 100 mg l-1 this compound-ethyl to non-detectable level within 48 hours .
Molecular Mechanism
The molecular mechanism of this compound involves several steps. The first step in the degradation of this compound-ethyl is the cleavage of the ester bond to form this compound . This compound is subsequently subjected to demethylation for decomposition into 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol . The last step is to form 2-chloro-6-(methyleneamino)benzenethiol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The strain Methyloversatilis sp. cd-1 degrades 100 mg l-1 this compound-ethyl to non-detectable level within 48 hours .
Metabolic Pathways
This compound is involved in several metabolic pathways. The first step in the degradation of this compound-ethyl is the cleavage of the ester bond to form this compound . This compound is subsequently subjected to demethylation for decomposition into 7-chloro-3-methylbenzo[d]thiazol-2(3H)-one and methanol . The last step is to form 2-chloro-6-(methyleneamino)benzenethiol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benazolin is synthesized through the cyclization of 2-chlorophenylthiourea with ethyl chloroacetate . The reaction involves the formation of a benzothiazole ring, followed by hydrolysis to yield this compound .
Industrial Production Methods: The industrial production of this compound involves the following steps:
Pretreatment: The raw materials are pretreated to remove impurities.
Synthesis: The cyclization reaction is carried out under controlled conditions to form the benzothiazole ring.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Benazolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-ethyl, a derivative used in herbicide formulations.
Hydrolysis: The ester group in this compound-ethyl can be hydrolyzed to yield this compound.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound-ethyl.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
This compound-ethyl: Formed through oxidation.
This compound: Formed through hydrolysis of this compound-ethyl.
Various derivatives: Formed through substitution reactions.
Scientific Research Applications
Benazolin has several scientific research applications:
Comparison with Similar Compounds
Benazolin-ethyl: A derivative of this compound with similar herbicidal properties.
Benzothiazole: The parent compound of this compound, used in various chemical applications.
2-Chlorophenylthiourea: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its selective action on broad-leaved weeds and its ability to inhibit auxin transport specifically . Unlike other herbicides, this compound has a low toxicity profile and does not persist in soil, making it environmentally friendly .
Properties
IUPAC Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJSGOXICXYZGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041620 | |
Record name | Benazolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3813-05-6 | |
Record name | Benazolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3813-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benazolin [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003813056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENAZOLIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benazolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benazolin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB02FMB0BR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Benazolin exert its herbicidal effect?
A1: this compound acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) []. While its exact mechanism of action is not fully understood, it's believed to disrupt plant growth by interfering with hormone balance, ultimately leading to uncontrolled growth and death in susceptible species.
Q2: Are there differences in this compound sensitivity among plant species?
A2: Yes, this compound exhibits selectivity in its herbicidal action. It effectively controls broadleaf weeds like wild mustard (Brassica kaber) [, ] but shows tolerance in cereal crops like wheat, flax, and certain rape species [, ]. This selectivity makes it a valuable tool for weed control in specific crops.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C₉H₆ClNO₃S, and its molecular weight is 243.67 g/mol.
Q4: Does the formulation of this compound affect its efficacy?
A4: Yes, different this compound formulations demonstrate varying efficacies in weed control. For instance, ester formulations (ethyl ester emulsifiable concentrate or wettable powder) provide better control of false cleavers (Galium spurium) compared to the dimethylamine salt formulation in rapeseed fields [].
Q5: How does soil management affect this compound's fate in the environment?
A5: Soil management practices influence this compound's behavior in soil. Incorporating maize straw enhances this compound degradation and affects the sorption behavior of its metabolites. This is likely due to changes in soil microbial activity and organic carbon content [, ].
Q6: How do structural modifications to the this compound molecule impact its herbicidal activity?
A6: Synthesizing pyridine analogs of this compound, specifically 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, reveals crucial structure-activity relationships []. These analogs generally display auxin-like herbicidal effects, being more potent against dicotyledonous plants. Notably, the presence of both 2-oxo and 6-chloro substituents enhances activity in specific plant species [].
Q7: What analytical techniques are used to detect and quantify this compound?
A7: Several analytical methods are employed for this compound analysis. Gas chromatography-mass spectrometry (GC-MS) allows the determination of trace impurities in this compound samples []. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (HPLC-MS/MS) enables the detection and quantification of this compound and its metabolites in complex matrices like soil and plant tissues [].
Q8: Are there efficient methods for analyzing this compound residues in oilseed crops?
A8: A method combining solid-phase extraction (SPE) clean-up with gas chromatography and electron capture detection (GC-ECD) has been established for quantifying this compound-ethyl residues in both soil and rapeseed samples []. This technique offers a low limit of quantification (0.005 mg/kg), well below the maximum residue limit, allowing sensitive analysis of residues in these matrices.
Q9: How does this compound degrade in the environment?
A9: this compound undergoes biodegradation in the environment. Studies show that its degradation rate can be enhanced by cometabolism in the presence of glucose [].
Q10: What are some alternative herbicides used for weed control in crops where this compound is typically employed?
A10: Several herbicides offer alternative weed control strategies in crops where this compound is commonly used. These include:
- Clodinafop-propargyl: A selective herbicide effectively controlling annual grassy weeds in rapeseed, often used in combination with this compound-ethyl for broader weed control [].
- Quizalofop-p-ethyl: This herbicide, often mixed with this compound, provides effective control against specific weed species like Alopecurus aequalis in rapeseed fields [, ].
- Clethodim: A selective postemergence herbicide primarily targeting grass weeds in various crops, sometimes used in combination with this compound for enhanced weed control [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.